molecular formula C13H17NO2 B1643789 Benzyl 2-methylpyrrolidine-1-carboxylate CAS No. 886576-75-6

Benzyl 2-methylpyrrolidine-1-carboxylate

Cat. No.: B1643789
CAS No.: 886576-75-6
M. Wt: 219.28 g/mol
InChI Key: QRXDMGQDNTUTTO-UHFFFAOYSA-N
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Description

Benzyl 2-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-methylpyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrolidine with benzyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methylpyrrolidine and benzyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

    Procedure: The 2-methylpyrrolidine is dissolved in the solvent, and the base is added to the solution. Benzyl chloroformate is then added dropwise to the mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.

    Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is evaporated under reduced pressure to obtain the crude product, which is then purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl 2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 2-methylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Benzyl 2-methylpyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Benzyl pyrrolidine-1-carboxylate: Lacks the methyl group at the 2-position.

    2-methylpyrrolidine-1-carboxylate: Lacks the benzyl group.

    N-benzylpyrrolidine: Lacks the carboxylate group.

The presence of both the benzyl and 2-methyl groups in this compound contributes to its unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

benzyl 2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-6-5-9-14(11)13(15)16-10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXDMGQDNTUTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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